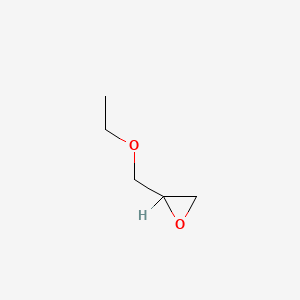
Ethyl glycidyl ether
Übersicht
Beschreibung
Ethyl glycidyl ether (EGE) is a functional monomer that contains an epoxy group and is known for its ability to undergo various chemical reactions due to its active hydroxyl group. It is a versatile compound used in the synthesis of polymers with different architectures and properties. The studies on EGE and its derivatives, such as ethoxy ethyl glycidyl ether (EEGE), have shown potential applications in polymer chemistry, leading to the creation of linear polyglycidyl and copolymers with complicated architectures .
Synthesis Analysis
The synthesis of polymers involving EGE and its derivatives can be achieved through different polymerization techniques. For instance, the anionic ring-opening polymerization (AROP) of ethylene oxide (EO) with EEGE has been studied using in situ 1H NMR spectroscopy to monitor the process and determine reactivity ratios. This method allows for the production of copolymers with varying structures, from random to strongly tapered polyethers . Additionally, the initiation systems for the polymerization of EEGE monomers have been discussed, highlighting the versatility of EEGE in constructing polymers with different architectures .
Molecular Structure Analysis
The molecular structure of EGE and its derivatives plays a crucial role in determining the properties of the resulting polymers. The reactivity ratios of monomers like EO and EEGE under different polymerization conditions can lead to the formation of copolymers with random or tapered structures, which are essential for tailoring the properties of the polymers . The study of the molecular structure is further enhanced by techniques such as 1H and 13C NMR spectroscopy, which provide insights into the conformational changes of copolymers at the molecular level .
Chemical Reactions Analysis
EGE and its derivatives are reactive monomers capable of undergoing various chemical reactions. The initiation step of polymerization for derivatives like 2-(9-carbazolyl)ethyl glycidyl ether involves multiple reactions, including the opening of the oxirane ring and the formation of various potassium alkoxides that act as initiators . Furthermore, the presence of functional groups in EGE derivatives allows for post-functionalization and cross-linking through reactions such as the Diels-Alder chemistry, leading to reversible network formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from EGE are influenced by the monomer composition and the polymerization process. For example, the copolymerization of glycidyl methyl ether (GME) and EGE results in thermoresponsive copolymers with adjustable molecular weight and defined end groups. The thermoresponsive properties of these copolymers have been characterized by UV–vis transmittance and dynamic light scattering, demonstrating their potential for biomedical applications . Additionally, the synthesis of random copolymers comprising EO and allyl glycidyl ether (AGE) has led to the creation of PEG-based polymers suitable for multiple bioconjugations, showcasing the versatility of EGE in the design of functional materials .
Wissenschaftliche Forschungsanwendungen
Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol)
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of statistic copolymers and multiblock copolymers with poly(glycidol)s (PG). These copolymers exhibit thermoresponsive properties .
- Methods of Application : The copolymers are synthesized by ring-opening polymerization (ROP), initiated by tert-butylbenzyl alcohol (tBBA) and a specific catalyst. The inherent protective groups are then removed to obtain the copolymers .
- Results or Outcomes : The thermoresponsive property of the statistic copolymer PGx-stat-PEGEy was compared with the diblock copolymer PGx-b-PEGEy, and the triblock copolymers were compared with the pentablock copolymers. The phase-transition behaviors of some copolymers in water present a two-stage phase transition .
Synthesis of Linear Polyglycerol
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of linear polyglycerol (LPG), a biocompatible polymer with potential applications in the biomedical and pharmaceutical fields .
- Methods of Application : EGE is used as a protected glycidol for LPG synthesis due to its simple synthesis procedure and acidic deprotection of the protecting acetal groups .
- Results or Outcomes : The resulting LPG possesses multiple hydroxy groups on the flexible polyether backbone, making the polymer highly water-soluble and resulting in excellent biocompatibility .
Tailoring Thermoresponsiveness of Biocompatible Polyethers
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of copolymers of linear glycerol and EGE, which exhibit thermoresponsive properties .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of Highly Biocompatible, Thermoresponsive Polyether Copolymers
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of highly biocompatible, thermoresponsive polyether copolymers via statistical anionic ring-opening copolymerization of EGE and ethoxy ethyl glycidyl ether (EEGE) .
- Methods of Application : The copolymers are synthesized via statistical anionic ring-opening copolymerization of EGE and EEGE. Subsequent deprotection of the acetal groups of EEGE yields copolymers of linear glycerol (G) and EGE, P(G-lin-co-EGE) .
- Results or Outcomes : The copolymers showed monomodal and narrow molecular weight distributions with dispersities 1.07. The microstructure was investigated via in situ 1H NMR kinetics experiments, revealing reactivity ratios of rEEGE = 1.787 ± 0.007 and rEGE = 0.560 ± 0.002, showing a slightly favored incorporation of EEGE over EGE .
Crosslinker in Super Absorbent Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : Di-glycidyl ethers, which may include EGE, are used as surface cross-linking agents in superabsorbent polymers to reduce gel-blocking and improve absorbency under load .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of Amphiphilic Diblock Copolymers
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of new amphiphilic diblock copolymers, named poly(ethyl glycidyl ether)-block-poly(ethylene oxide) (PEGE-b-PEO), which are further aggregated into micelles at 40°C .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Acid Scavenger in Chlorinated Solvents
- Scientific Field : Industrial Chemistry
- Summary of Application : Glycidyl ethers, which may include EGE, can be used as acid scavengers in chlorinated solvents, thereby improving stability .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of Thermoresponsive Polyether Copolymers
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of highly biocompatible, thermoresponsive polyether copolymers via statistical anionic ring-opening copolymerization of EGE and ethoxy ethyl glycidyl ether (EEGE) .
- Methods of Application : The copolymers are synthesized via statistical anionic ring-opening copolymerization of EGE and EEGE. Subsequent deprotection of the acetal groups of EEGE yields copolymers of linear glycerol (G) and EGE, P(G-lin-co-EGE) .
- Results or Outcomes : The copolymers showed monomodal and narrow molecular weight distributions with dispersities 1.07. The microstructure was investigated via in situ 1H NMR kinetics experiments, revealing reactivity ratios of rEEGE = 1.787 ± 0.007 and rEGE = 0.560 ± 0.002, showing a slightly favored incorporation of EEGE over EGE .
Synthesis of Amphiphilic Diblock Copolymers
- Scientific Field : Polymer Chemistry
- Summary of Application : EGE is used in the synthesis of new amphiphilic diblock copolymers, named poly(ethyl glycidyl ether)-block-poly(ethylene oxide) (PEGE-b-PEO), which are further aggregated into micelles at 40°C .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(ethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSZRIVJVOYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871049 | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
31.5 [mmHg] | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl glycidyl ether | |
CAS RN |
4016-11-9 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP9639OMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




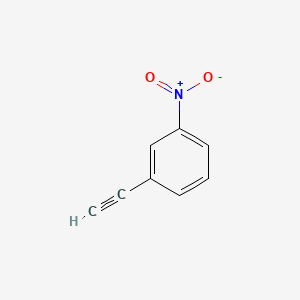
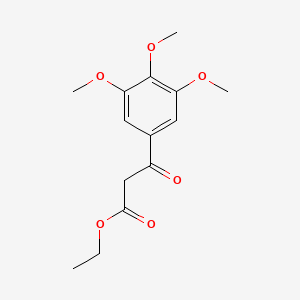


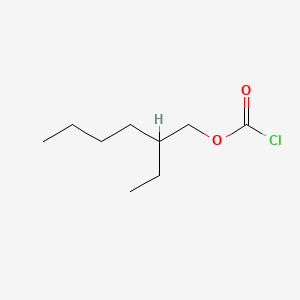

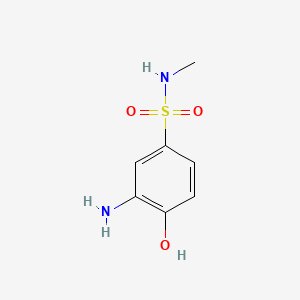
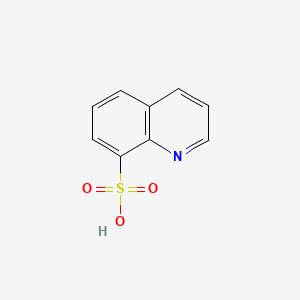


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

